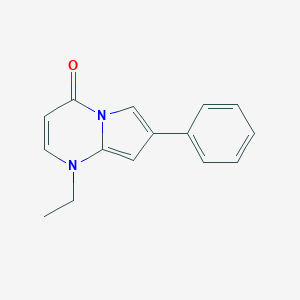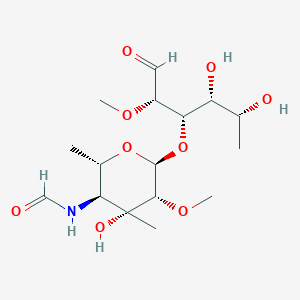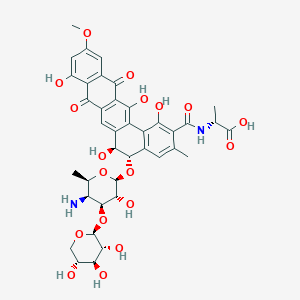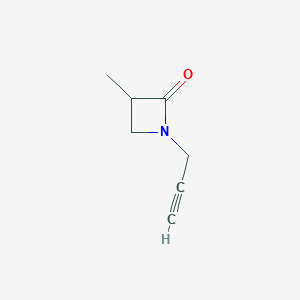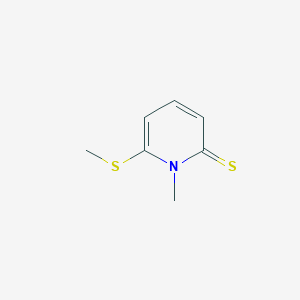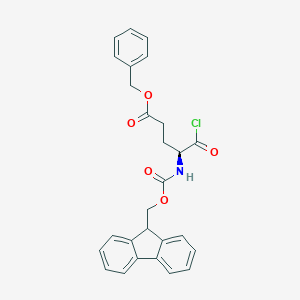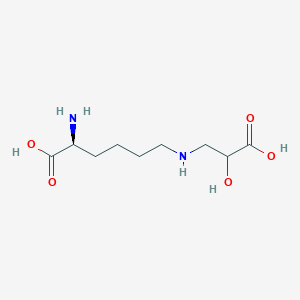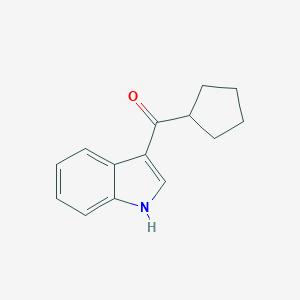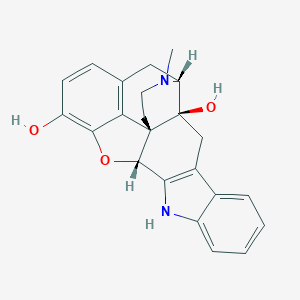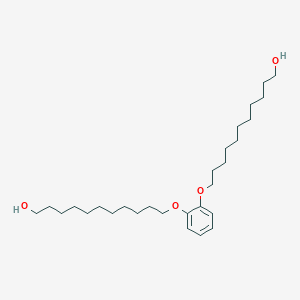
1,2-Bis-(11-hydroxyundecyloxy)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
"1,2-Bis-(11-hydroxyundecyloxy)benzene" is a specific organic compound, and while direct studies on this exact molecule were not found, research on structurally related compounds provides valuable insights into the synthesis, molecular structure, chemical reactions, and properties of such bis-hydroxyundecyloxy benzene derivatives. These compounds are of interest in various fields of chemistry for their potential applications and unique behaviors.
Synthesis Analysis
The synthesis of bis-hydroxyundecyloxy benzene derivatives typically involves strategies like cycloaddition reactions, hydrolysis, and functionalization of benzene precursors. For example, Nguyen et al. (2019) synthesized 1,2-bis(pentaphenylphenyl)benzene via cycloaddition, highlighting a method that could potentially be adapted for the synthesis of "1,2-Bis-(11-hydroxyundecyloxy)benzene" (Nguyen et al., 2019).
Molecular Structure Analysis
Molecular structure analysis of bis-hydroxyundecyloxy benzene derivatives often employs techniques like X-ray diffraction and NMR spectroscopy. These methods reveal the conformation, symmetry, and electronic structure of the molecules. For instance, the structure of related compounds has been determined to adopt specific conformations that influence their chemical behavior and physical properties (Sun et al., 2010).
Chemical Reactions and Properties
The chemical reactivity of bis-hydroxyundecyloxy benzene derivatives involves reactions such as racemization, functionalization, and interaction with other molecules. Studies on related compounds show how substituents and molecular structure affect their reactivity and interactions (Haider et al., 2011).
Physical Properties Analysis
The physical properties, including phase behavior, solubility, and melting points, of bis-hydroxyundecyloxy benzene derivatives are influenced by their molecular structure. For example, compounds with similar structural motifs exhibit specific liquid crystalline properties and phase transitions (Acierno et al., 2002).
Chemical Properties Analysis
The chemical properties, such as acidity, basicity, and reactivity towards various reagents, are crucial for understanding the behavior of bis-hydroxyundecyloxy benzene derivatives. Research on related molecules provides insights into their electronic structure, reactivity patterns, and potential applications (Akiba et al., 2005).
Aplicaciones Científicas De Investigación
Synthesis and Characterization
The synthesis and characterization of related compounds, such as 1,2-oxazines and 1,2-benzoxazines, have been extensively studied. These compounds can be synthesized by the dehydration of dihydro-hydroxy-oxazines, which are obtained from the cyclization of acyl-nitrosopentenones by heating with urea in boiling methanol or ethanol. The importance of oxazinium salts as electrophiles in the synthesis and their use as chiral synthons in various reactions highlights the significance of related compound synthesis in scientific research. The reduction of oxazine derivatives and the role of oxazanes as intermediates in certain reactions are also crucial areas of study (M. Sainsbury, 1991).
Applications in Material Science
Benzoxazole derivatives, which share structural similarities with 1,2-Bis-(11-hydroxyundecyloxy)benzene, have exhibited significant properties in material science. The microwave-assisted synthesis of benzoxazoles highlights the increasing diversity and rapid research advancements in modern chemistry. These derivatives have shown a broad range of pharmacological properties, making them of great interest not only in pharmaceutical chemistry but also in the polymer, dyestuff, agrochemical, and optical brighteners industries. The efficiency and utility of microwave-assisted synthesis for benzoxazoles underscore their importance in scientific research and application development (M. Özil & E. Menteşe, 2020).
Environmental and Health Impact Studies
The occurrence and impact of novel brominated flame retardants (NBFRs), including compounds structurally related to 1,2-Bis-(11-hydroxyundecyloxy)benzene, in indoor air, dust, consumer goods, and food have been critically reviewed. This research emphasizes the need for more studies on the occurrence, environmental fate, and toxicity of NBFRs. The review identified large knowledge gaps for many NBFRs, underscoring the importance of optimized analytical methods and further research on indoor environments, emission sources, and potential leaching. The findings point to a significant concern regarding the health and environmental effects of these compounds, suggesting the increasing application of NBFRs warrants additional scientific investigation (E. A. Zuiderveen, J. Slootweg, & J. de Boer, 2020).
Supramolecular Chemistry Applications
The role of benzene-1,3,5-tricarboxamide (BTA) derivatives, which are structurally related to 1,2-Bis-(11-hydroxyundecyloxy)benzene, in supramolecular chemistry has been extensively reviewed. BTAs have been utilized in a wide range of scientific disciplines due to their simple structure, accessibility, and detailed understanding of their supramolecular self-assembly behavior. Applications in nanotechnology, polymer processing, and biomedical applications have been explored, leveraging the self-assembly of BTAs into one-dimensional, nanometer-sized rod-like structures stabilized by threefold H-bonding. The multivalent nature of BTAs drives their applications in the biomedical field, indicating the adaptable nature of these compounds for future scientific and commercial applications (S. Cantekin, T. D. de Greef, & A. Palmans, 2012).
Direcciones Futuras
Propiedades
IUPAC Name |
11-[2-(11-hydroxyundecoxy)phenoxy]undecan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H50O4/c29-23-17-11-7-3-1-5-9-13-19-25-31-27-21-15-16-22-28(27)32-26-20-14-10-6-2-4-8-12-18-24-30/h15-16,21-22,29-30H,1-14,17-20,23-26H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNWYVHHVZMGEQZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCCCCCCCCCCCO)OCCCCCCCCCCCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H50O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20649839 |
Source


|
| Record name | 11,11'-[1,2-Phenylenebis(oxy)]di(undecan-1-ol) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20649839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
450.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Bis-(11-hydroxyundecyloxy)benzene | |
CAS RN |
123934-38-3 |
Source


|
| Record name | 11,11'-[1,2-Phenylenebis(oxy)]di(undecan-1-ol) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20649839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

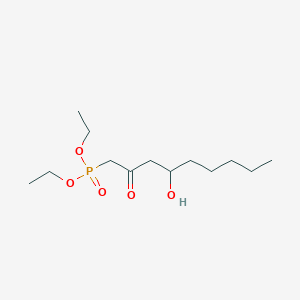
![2-amino-9-[2,3-dihydroxy-4-(hydroxymethyl)cyclopentyl]-3H-purin-6-one](/img/structure/B39262.png)
![3a,4-dihydro-2H-furo[3,2-b]pyrrol-5(3H)-one](/img/structure/B39265.png)
